molecular formula C18H23N3O3 B4418111 2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B4418111
M. Wt: 329.4 g/mol
InChI Key: FCHHDNUXPFVYDV-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as CYM-5442, is a synthetic compound that belongs to the family of oxadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood. However, it has been shown to modulate the activity of ion channels and receptors, which are involved in synaptic transmission and plasticity. This compound has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. It has also been shown to inhibit the activity of the GABA receptor, which is involved in the regulation of neuronal excitability. This compound has also been shown to modulate the activity of other ion channels, such as the voltage-gated potassium channel, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound enhances the activity of the NMDA receptor and increases the release of glutamate, which is a neurotransmitter involved in synaptic transmission and plasticity. This compound has also been shown to inhibit the activity of the GABA receptor and reduce the release of GABA, which is a neurotransmitter involved in the regulation of neuronal excitability. In vivo studies have shown that this compound enhances learning and memory processes and reduces anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to obtain pure this compound. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. It also has limited bioavailability and may require the use of specialized delivery systems to reach the target site.

Future Directions

2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has potential applications in various fields of scientific research. In medicinal chemistry, it could be further developed as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience research, it could be used as a tool compound to study the role of ion channels and receptors in various physiological and pathological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience research, this compound has been shown to modulate the activity of ion channels and receptors, such as the NMDA receptor and GABA receptor, which are involved in synaptic transmission and plasticity. This compound has also been used as a tool compound to study the role of ion channels and receptors in various physiological and pathological processes.

properties

IUPAC Name

2-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-9-7-14(8-10-15)18-20-17(24-21-18)12-19-16(22)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHHDNUXPFVYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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